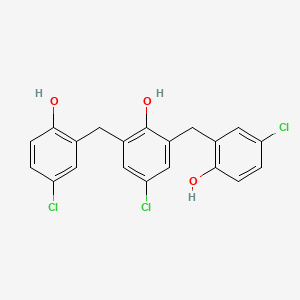
Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- is a complex organic compound with the molecular formula C20H15Cl3O3. It is characterized by the presence of multiple phenolic groups and chlorine atoms, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- typically involves the reaction of 4-chlorophenol with formaldehyde and 5-chloro-2-hydroxybenzaldehyde under controlled conditions. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same reactants and catalysts but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated and nitrated phenolic compounds.
Applications De Recherche Scientifique
Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorophen: Another chlorinated phenolic compound with similar antimicrobial properties.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A compound used as a UV stabilizer in various applications.
Uniqueness
Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- is unique due to its specific structure, which provides a combination of phenolic and chlorinated functionalities. This unique structure enhances its reactivity and effectiveness in various applications, particularly in antimicrobial and industrial uses .
Propriétés
Numéro CAS |
6642-07-5 |
|---|---|
Formule moléculaire |
C20H15Cl3O3 |
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
4-chloro-2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C20H15Cl3O3/c21-15-1-3-18(24)11(7-15)5-13-9-17(23)10-14(20(13)26)6-12-8-16(22)2-4-19(12)25/h1-4,7-10,24-26H,5-6H2 |
Clé InChI |
FXHQZEJEBWTOJA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)Cl)O)Cl)O |
SMILES canonique |
C1=CC(=C(C=C1Cl)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)Cl)O)Cl)O |
Key on ui other cas no. |
6642-07-5 |
Synonymes |
2,6-bis(2'-hydroxy-5'-chlorobenzyl)chlorophenol 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol G-610 trichlorophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















